Gabapentin enacarbil is a specifically designed prodrug of gabapentin, primarily synthesized to overcome the pharmacokinetic limitations of gabapentin, which include low and variable bioavailability. [, ] It is classified as a GABA analog and belongs to the α2δ ligand class of drugs. [, ] Gabapentin enacarbil itself is inactive but is rapidly hydrolyzed to gabapentin after absorption. [, ] Its primary role in scientific research is to provide a more predictable and sustained exposure to gabapentin for investigating its effects on various neurological conditions, including Restless Legs Syndrome (RLS), neuropathic pain, and alcohol use disorder. [, , ]
While Gabapentin enacarbil itself is inactive, its mechanism of action is centered around its rapid conversion to Gabapentin. [] Gabapentin, a GABA analog, is believed to exert its effects by binding to the α2δ subunit of voltage-gated calcium channels, primarily located in the central nervous system. [] This binding is thought to modulate the release of excitatory neurotransmitters like glutamate, thereby reducing neuronal excitability and alleviating symptoms associated with conditions such as RLS and neuropathic pain. [, ]
Gabapentin enacarbil has shown promise in various scientific research applications, primarily due to its ability to deliver sustained and predictable gabapentin exposure. [] These applications include:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: